6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide
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Overview
Description
6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a fluoro group and a carboxamide group The compound also contains a morpholine ring and a phenylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, often using reagents like carbodiimides.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with appropriate reagents.
Coupling Reactions: The final compound can be assembled through coupling reactions, such as Suzuki-Miyaura coupling, to link the various fragments together.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluoro group.
Scientific Research Applications
6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-4-carboxamide: Similar structure but with the carboxamide group at another different position on the pyridine ring.
6-Chloro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
The unique combination of the fluoro group, morpholine ring, and phenylpropan-2-yl group in 6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-18-7-6-16(13-21-18)19(24)22-17(12-15-4-2-1-3-5-15)14-23-8-10-25-11-9-23/h1-7,13,17H,8-12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXJNUJJKHUAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CC2=CC=CC=C2)NC(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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